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Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

Get Quote

Version: 1.0 | Status: Controlled Document Audience: Pharmaceutical Scientists, Pre-

formulation Engineers, Analytical Chemists

Executive Summary & Chemical Identity
Methyl maleurate (Methyl

-carbamoylmaleamate) represents a unique structural class combining an acylurea moiety with
an

-unsaturated ester. This dual functionality presents specific stability challenges—notably
hydrolysis, cyclization, and geometric isomerization—that must be quantified early in
development.

This guide outlines a self-validating workflow to establish the solubility and stability profile of

Methyl maleurate, ensuring data integrity for regulatory filing or process optimization.
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Property Value / Description Notes

Systematic Name

Methyl (2Z)-4-

[(aminocarbonyl)amino]-4-oxo-

2-butenoate

Z-isomer is the stable form

derived from maleic anhydride.

[1]

CAS Number 105-63-5

Molecular Formula MW: 172.14 g/mol

Structural Motif Maleimide precursor / Acylurea
Contains labile ester and

imide-like NH acidic proton.

Predicted pKa ~8.5 (Imide-like NH)
Deprotonation facilitates

hydrolysis or cyclization.

Predicted LogP 0.2 – 0.5
Low lipophilicity; likely soluble

in polar organic solvents.

UV Max (

)
~210–220 nm transition of conjugated

system.

Degradation Mechanistics & Pathway Analysis
Before initiating wet-lab experiments, one must understand the theoretical degradation

pathways to select appropriate analytical methods. Methyl maleurate is susceptible to three

primary stress vectors:

Hydrolysis (pH-dependent):

Ester Hydrolysis: Cleavage of the methyl group yields Maleuric Acid.

Ureide Hydrolysis: Cleavage of the amide bond yields Maleic Acid Mono-methyl Ester and

Urea.

Cyclization (Dehydration):

Under acidic conditions or thermal stress, the acyclic ureide can cyclize to form

-Carbamoylmaleimide.
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Isomerization (Photolytic):

The cis (Maleurate) double bond can isomerize to the trans (Fumarate) form upon UV

exposure.

Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for Methyl maleurate.
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Figure 1: Predicted degradation pathways including hydrolysis, cyclization, and photo-

isomerization.

Solubility Profiling Protocols
Objective: Determine thermodynamic solubility to define the "workable concentration range" for

formulation and bioassays.

Experimental Design (Shake-Flask Method)
Principle: Saturation equilibrium followed by phase separation and quantitative analysis.

Reagents:

Buffer Systems: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

Organic Solvents: Methanol, Acetonitrile, DMSO, Octanol (for LogP determination).
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Protocol Steps:

Preparation: Add excess Methyl maleurate solid (~50 mg) to 2 mL of each solvent in

borosilicate glass vials.

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.22 µm PVDF

filters (ensure filter compatibility).

Critical Check: Verify solid is still present after 24h. If fully dissolved, add more solid and

repeat.

Analysis: Dilute supernatant with Mobile Phase and analyze via HPLC-UV (Method defined

in Section 5).

Calculation:

Data Reporting Template
Solvent/Mediu
m

pH
Solubility
(mg/mL)

Final pH (Post-
saturation)

Observations

0.1 N HCl 1.2 [TBD] [Measure]

Check for

hydrolysis

(Maleic acid

peak)

Phosphate Buffer 6.8 [TBD] [Measure]
Potential rapid

hydrolysis

Water ~6.0 [TBD] [Measure]

DMSO - > 100 (Est.) -
Recommended

Stock Solvent

Methanol - High -

Stability Studies: Stress Testing
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Objective: Identify degradation products and determine shelf-life kinetics (

).

Forced Degradation Protocol
This protocol applies stress conditions exceeding normal storage to force degradation within a

short timeframe (24–72 hours).

Stress Condition Procedure Mechanistic Target

Acid Hydrolysis
Dissolve in 0.1N HCl; Heat at

60°C for 4–24h.

Promotes cyclization to

maleimide & ester cleavage.

Base Hydrolysis
Dissolve in 0.1N NaOH; RT for

1–4h.

Rapid ester/amide hydrolysis.

Caution: Polymerization.

Oxidation
3%

; RT for 24h.

Double bond epoxidation (less

likely) or amide oxidation.

Thermal Solid state at 80°C; 7 days. Dimerization/Polymerization.

Photolytic
1.2 million lux-hours (ICH

Q1B).
Z to E isomerization.

Kinetic Study Workflow (pH Rate Profile)
To determine the pH of maximum stability (

):

Prepare 100 µg/mL solutions in buffers ranging from pH 1.2 to 10.0.

Incubate at constant temperature (e.g., 40°C).

Sample at

hours.

Quench samples (e.g., neutralize base samples with acid) immediately to stop reaction.
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Plot

vs. Time to determine pseudo-first-order rate constants (

).

Visualization: Experimental Workflow
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Figure 2: Step-by-step workflow for forced degradation and kinetic analysis.

Analytical Methodology (HPLC-UV)
Trustworthiness: This method is designed to separate the parent (Methyl maleurate) from its

polar hydrolysis products (Maleuric acid) and non-polar degradation products.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress carboxylic

acid ionization of degradants).

Mobile Phase B: Acetonitrile.[2]
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Gradient:

0-2 min: 5% B (Isocratic hold for polar degradants like Maleuric acid)

2-10 min: 5%

60% B

10-12 min: 60% B

12.1 min: 5% B (Re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV at 215 nm (primary) and 254 nm.

Injection Volume: 10 µL.

System Suitability: Resolution (

) > 2.0 between Methyl maleurate and Maleuric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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